methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate
Description
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate is a phthalazine-based derivative with a glycinate ester moiety. For instance, phthalazine derivatives are typically synthesized via chemoselective N-alkylation of a core scaffold (e.g., 4-benzyl-2H-phthalazin-1-one) with ethyl chloroacetate, followed by hydrazinolysis and azide coupling with amino acid esters or amines . The 7,8-dimethoxy substituents on the phthalazine ring likely enhance electron-donating effects, influencing solubility and binding interactions in biological systems. This compound is of interest in medicinal chemistry due to its structural similarity to EGFR-targeting anti-cancer agents, such as those reported in .
Properties
Molecular Formula |
C15H17N3O6 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
methyl 2-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C15H17N3O6/c1-22-10-5-4-9-6-17-18(15(21)13(9)14(10)24-3)8-11(19)16-7-12(20)23-2/h4-6H,7-8H2,1-3H3,(H,16,19) |
InChI Key |
RCJJMFNWSGWTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-dimethoxyphthalazin-1-one and glycine methyl ester.
Reaction Conditions: The reaction between 7,8-dimethoxyphthalazin-1-one and glycine methyl ester is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the phthalazinone ring or the glycine ester moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.
Pathways: It can influence various cellular pathways, such as those involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Observations :
- Pyridine-based glycinate esters (e.g., compound 6 ) achieve higher synthesis yields (89%) compared to phthalazine derivatives, possibly due to simpler reaction kinetics .
- Acetohydrazides (e.g., 2k ) require distinct cyclization reagents (e.g., ZnCl₂) and exhibit lower yields, reflecting challenges in forming stable hydrazide linkages .
Key Observations :
- Phthalazine derivatives like 12e exhibit superior EGFR inhibition (IC₅₀ = 21.4 nM) compared to Erlotinib, highlighting the pharmacodynamic advantage of this scaffold .
- The absence of methoxy groups in 12e vs. the target compound suggests that electron-donating substituents (e.g., dimethoxy) may modulate binding affinity or metabolic stability.
- Compound 12d demonstrates potent apoptosis induction, likely due to optimized side-chain interactions with EGFR’s ATP-binding pocket .
Physicochemical Properties
- Melting Points : Acetohydrazides (e.g., 2k , 2l ) exhibit higher melting points (240–260°C) due to strong intermolecular hydrogen bonding , whereas glycinate esters (e.g., 7a ) are likely lower-melting solids.
- Solubility : The 7,8-dimethoxy groups in the target compound may enhance aqueous solubility compared to lipophilic benzyl or coumarin-based analogs.
Biological Activity
Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycinate, also known by its chemical name methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structure, synthesis, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂O₅, with a molecular weight of 278.26 g/mol. The compound features a phthalazine core with methoxy substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₅ |
| Molecular Weight | 278.26 g/mol |
| CAS Number | 1189749-80-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the phthalazine core followed by the introduction of the methoxy groups and subsequent acetylation. Detailed synthetic pathways can vary based on specific reagents and conditions used.
Biological Activity
Preliminary studies have indicated that this compound exhibits several biological activities:
1. Antioxidant Activity:
Research has suggested that compounds with similar structural motifs possess significant antioxidant properties. The presence of methoxy groups may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.
2. Anti-inflammatory Effects:
Studies focusing on related phthalazine derivatives have shown potential anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
3. Anticancer Properties:
Compounds containing phthalazine cores have been explored for their anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various phthalazine derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited significant free radical scavenging activity, which may be attributed to their structural features similar to this compound .
Case Study 2: Anti-inflammatory Assessment
In vitro studies demonstrated that phthalazine derivatives could reduce TNF-alpha levels in macrophage cell lines. This suggests that this compound may similarly modulate inflammatory responses .
Case Study 3: Anticancer Activity
Research on related compounds showed promising results against various cancer cell lines, including breast and colon cancer cells. The compounds were found to induce cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
